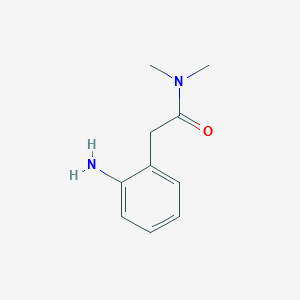

N,N-dimetil-2-(2-aminofenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Aminophenyl)-N,N-dimethylacetamide (APDMA) is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been synthesized using a variety of methods, and is used in many laboratory experiments. APDMA has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

Compuestos relacionados con los derivados de 2-(2-aminofenil) se han estudiado por sus propiedades anticancerígenas. Por ejemplo, los complejos de rutenio con 2-aminofenilbenzimidazol han mostrado interesantes propiedades anticancerígenas .

Agentes Neuroprotectores

Los derivados de 2-aminofenilbenzotiazol se han asociado con una actividad farmacológica significativa, incluidos los efectos neuroprotectores, como se ve en medicamentos como el Riluzol .

Agentes Antimicrobianos

Se han sintetizado y evaluado derivados de fosfinato de 2-(2-aminofenil)benzotiazol como potentes agentes antimicrobianos .

Agentes Antioxidantes

Los mismos derivados de fosfinato mencionados anteriormente también se han evaluado por sus propiedades antioxidantes .

Aplicaciones de Síntesis en Fase Sólida

Las técnicas de síntesis en fase sólida que involucran fármacos 2-(aminofenil)benzotiazol sugieren aplicaciones potenciales en el desarrollo y síntesis de fármacos .

Direcciones Futuras

While specific future directions for “2-(2-aminophenyl)-N,N-dimethylacetamide” are not available, research into similar compounds like 2-aminobenzothiazoles is ongoing. These compounds have shown potential in various applications in synthetic organic chemistry and biological fields due to their potent pharmacological activities .

Análisis Bioquímico

Biochemical Properties

2-(2-aminophenyl)-N,N-dimethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . This interaction can lead to changes in chromatin structure and gene expression. Additionally, 2-(2-aminophenyl)-N,N-dimethylacetamide may interact with other proteins involved in cellular signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 2-(2-aminophenyl)-N,N-dimethylacetamide on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to alterations in the acetylation status of histones, thereby affecting gene expression . This compound may also impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, 2-(2-aminophenyl)-N,N-dimethylacetamide exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histone proteins . This inhibition can result in the activation or repression of specific genes, depending on the context. Additionally, 2-(2-aminophenyl)-N,N-dimethylacetamide may interact with other biomolecules, such as transcription factors and co-regulators, further modulating gene expression and cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(2-aminophenyl)-N,N-dimethylacetamide in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(2-aminophenyl)-N,N-dimethylacetamide in in vitro and in vivo studies has demonstrated sustained effects on cellular functions, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-(2-aminophenyl)-N,N-dimethylacetamide vary with different dosages in animal models. At lower doses, it has been observed to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including disruptions in cellular functions and potential damage to tissues. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-(2-aminophenyl)-N,N-dimethylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, its interaction with HDACs can influence the acetylation status of metabolic enzymes, thereby affecting their activity and the overall metabolic state of the cell. Additionally, this compound may be involved in pathways related to amino acid metabolism and energy production.

Transport and Distribution

The transport and distribution of 2-(2-aminophenyl)-N,N-dimethylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells and tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes, which determine its ability to penetrate and accumulate in specific cellular compartments.

Subcellular Localization

2-(2-aminophenyl)-N,N-dimethylacetamide exhibits specific subcellular localization patterns that are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with HDACs suggests a nuclear localization, where it can modulate chromatin structure and gene expression. Additionally, the compound may localize to other subcellular regions, such as the cytoplasm or mitochondria, depending on its interactions with other biomolecules.

Propiedades

IUPAC Name |

2-(2-aminophenyl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPJSFPAIYHSEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512275 |

Source

|

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86162-60-9 |

Source

|

| Record name | 2-(2-Aminophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.